molecular formula C13H9B B3188252 3-bromo-9H-fluorene CAS No. 2038-91-7

3-bromo-9H-fluorene

Cat. No. B3188252
CAS RN: 2038-91-7
M. Wt: 245.11 g/mol
InChI Key: NJJDBOFDNCZGSP-UHFFFAOYSA-N
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Description

3-Bromo-9H-fluorene is a chemical compound with the molecular formula C13H9Br . It has a molecular weight of 245.11 .


Synthesis Analysis

The synthesis of 3-Bromo-9H-fluorene can be achieved from 3-Bromo-9H-fluoren-9-one . Another synthesis method involves the boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides .


Molecular Structure Analysis

The InChI code for 3-Bromo-9H-fluorene is 1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 . This code provides a specific representation of the molecular structure.


Chemical Reactions Analysis

3-Bromo-9H-fluorene can be used as an intermediate in organic synthesis . For instance, it can react with iodomethane to produce 3-Bromo-9,9-dimethylfluorene .


Physical And Chemical Properties Analysis

3-Bromo-9H-fluorene is a powder that is stored at room temperature . It has a melting point of 87-92 degrees Celsius .

Scientific Research Applications

Antifeedant Properties in Pest Control

A research article highlights the antifeedant activity of fluorene derivatives. While specific studies on 3-bromo-9H-fluorene are scarce, its structural similarity to other fluorenes suggests potential insecticidal properties. Investigating its effects on pests could lead to eco-friendly pest control strategies.

C-H Functionalization Reactions

Recent work demonstrates the selective synthesis of alkylated and alkenylated fluorenes using a single SNS ligand-derived nickel complex. 3-bromo-9H-fluorene can participate in C-H activation reactions, enabling the construction of complex fluorene derivatives.

Safety And Hazards

3-Bromo-9H-fluorene is classified as a substance that causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

3-bromo-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJDBOFDNCZGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-9H-fluorene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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